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Introduction to Stable Isotope-Labeled Internal
Standards in Mycotoxin Analysis

The accurate quantification of mycotoxins in complex food matrices presents significant analytical
challenges due to matrix effects that can suppress or enhance analyte signals during mass spectrometric
detection. Stable isotopically labeled internal standards such as Fumonisin B2-13C34 have emerged as
the gold standard for addressing these challenges in accurate mycotoxin quantification. Fumonisin B2-
13C34 consists of the identical chemical structure as native fumonisin B2 but incorporates 34 carbon
atoms entirely as the carbon-13 (13C) isotope, creating a mass shift that enables distinct mass spectrometric
detection while maintaining nearly identical chemical and physical properties [1]. This uniform labeling at
98% isotopic purity ensures minimal chromatographic separation (isotopic effects) between the internal
standard and the native compound while providing a distinct mass signature for mass spectrometric detection

[2].

Fumonisins are mycotoxins produced primarily by Fusarium fungi that commonly contaminate maize and
other cereal crops worldwide. Among these, fumonisin B1 (FB1) is the most prevalent and toxic, while
fumonisin B2 (FB2) represents a significant analog lacking one hydroxy group compared to FB1 [3]. These

mycotoxins pose substantial health risks to both humans and animals, with fumonisin B2 identified as a
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potent inhibitor of sphingosine N-acyltransferase (ceramide synthase), disrupting de novo sphingolipid
biosynthesis and leading to various toxicological effects [2]. The International Agency for Research on
Cancer (IARC) has classified FB1 as a Group 2B possible human carcinogen, highlighting the importance

of accurate monitoring and quantification of these toxins in the food supply [4].

Properties and Specifications of Fumonisin B2-13C34

Chemical Characteristics

Fumonisin B2-13C34 is specifically designed as an internal standard for quantitative analysis by liquid

chromatography-tandem mass spectrometry (LC-MS/MS). The compound features:

e Molecular Formula: 13C34H59N0O14

¢ Molecular Weight: 739.58 g/mol (compared to 705.83 g/mol for unlabeled fumonisin B2)

e CAS Number: 1217481-36-1

¢ Isotopic Purity: 298% uniform 13C labeling

¢ Physical Form: Ready-to-use solution in acetonitrile/water (50:50, v/v) at concentration of 10 pug/mL

[1]

The structural characteristics of fumonisin B2 include a 19-carbon aminopolyol backbone with two
tricarballylic acid side chains esterified to the polyol moiety. The deletion of one hydroxy group at the C-10
position distinguishes FB2 from FB1, which does not significantly affect the chemical behavior but provides

distinct mass spectrometric fragmentation patterns [3].

Storage and Handling

Proper storage and handling are critical for maintaining the integrity of the labeled standard:

e Storage Conditions: Store at -20°C or according to manufacturer's recommendations in the
Certificate of Analysis

¢ Stability: Stable under recommended storage conditions for at least two years

e Handling: Allow to equilibrate to room temperature before use, and mix thoroughly by vortexing

e Packaging Options: Available in various volumes including 0.5 mL, 1.2 mL, 5 mL, and 10 mL to
accommodate different laboratory throughput needs [1]
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Table 1: Commercial Specifications of Fumonisin B2-13C34

Parameter Specification Purpose

CAS Number 1217481-36-1 Unigue chemical identifier

Concentration 10 pg/mL Ready-to-use convenience

Solvent System Acetonitrile/water (50:50) Compatibility with LC-MS systems
Isotopic Purity >98% Minimal unlabeled compound interference
Molecular Weight 739.58 g/mol 34 Da higher than native compound
Available Volumes 0.5,1.2,5,10 mL Flexibility for different lab scales

Sample Preparation Protocols

Extraction Procedures

Efficient extraction is critical for the accurate quantification of fumonisins in food matrices. The following

protocol has been validated for various food matrices including maize, cereals, and dried fruits:

e Weighing: Accurately weigh 5.0 + 0.1 g of homogenized sample into a 50 mL polypropylene
centrifuge tube.

e Spiking: Add 100 pL of Fumonisin B2-13C34 working solution (prepared at 1 yg/mL in
acetonitrile/water) to each sample, including calibration standards and quality control samples. This
corresponds to 200 ngl/g internal standard in the sample.

o Extraction: Add 20 mL of acidified acetonitrile/water (50:50, v/v, with 1% formic acid). The
acidification improves extraction efficiency, particularly for complex matrices.

 Homogenization: Shake vigorously for 60 minutes using a mechanical shaker or homogenize at high

speed for 3 minutes.
¢ Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
e Collection: Collect the supernatant for clean-up procedure [4] [5].
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For difficult matrices with high lipid content, an additional defatting step using n-hexane may be necessary
before the primary extraction. The twofold extraction procedure has demonstrated total recoveries between

97% and 111% for fumonisins across various matrices when using the stable isotope dilution approach [6].

Clean-up Strategies

Various clean-up approaches can be employed depending on the matrix complexity and required sensitivity:

¢ Immunoaffinity Columns (IAC): FumoniStar immunoaffinity columns provide optimal recoveries (70-
120%) across all tested food matrices. The procedure involves diluting the extract with PBS (1:1),
loading 5-10 mL onto the column, washing with water, and eluting with methanol.

e Solid-Phase Extraction (SPE): C18 cartridges can achieve acceptable recoveries for fumonisins in
dried figs and wheat flour, while MultiSep 211 columns yield good recoveries in dried figs and raisins.

¢ QUEChERS: A modified QUEChERS approach using two extraction steps with different acidified
acetonitrile-water mixtures has demonstrated excellent performance for multi-mycotoxin analysis in
maize [4] [6].

Table 2: Comparison of Clean-up Methods for Fumonisins in Food Matrices

Applicable Recover
Clean-up Method pp_ J Advantages Limitations
Matrices (%)
Immunoaffinity All food 70-120 High specificity, Higher cost, limited
Columns matrices clean extracts capacity
C18 SPE Dried figs, 70-110 Cost-effective, Variable performance
wheat flour versatile across matrices
MultiSep 211 Dried figs, 80-115 Good specificity Limited matrix
raisins applicability
QUEChERS Maize, cereals 85-105 High throughput, Less specific, matrix

multi-analyte effects possible

LC-MS/MS Analysis of Fumonisins

© 2026 Smolecule. All rights reserved. 4/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3292730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12390190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292730/
https://www.smolecule.com/products/s3314223?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Chromatographic Conditions

Optimal separation of fumonisins can be achieved using the following chromatographic conditions:

e Column: Waters Acquity UHPLC BEH C18 (100 mm x 2.1 mm, 1.7 ym) or equivalent
¢ Mobile Phase A: Water with 0.1% formic acid
e Mobile Phase B: Methanol with 0.1% formic acid
e Gradient Program:
o 0-2 min: 20% B
o 2-8 min: 20-80% B (linear gradient)
o 8-10 min: 80% B
o 10-10.5 min: 80-20% B
o 10.5-12 min: 20% B (re-equilibration)
¢ Flow Rate: 0.3 mL/min
¢ Injection Volume: 5-10 pL
e Column Temperature: 32°C [4] [5]

The use of formic acid as a mobile phase modifier instead of phosphate buffers prevents salt precipitation
in the LC system, enhancing robustness and instrument longevity. The slightly acidic pH of 3.3 is crucial for

maintaining stable ionization of fumonisins throughout the analysis [4].

Mass Spectrometric Detection

Fumonisin detection and quantification are performed using tandem mass spectrometry with the following

parameters:

¢ lonization Mode: Electrospray ionization (ESI) in positive mode
e Source Temperature: 150°C

¢ Desolvation Temperature: 500°C

e Cone Gas Flow: 50 L/h

¢ Desolvation Gas Flow: 1000 L/h

e Collision Gas: Argon at 0.15 mL/min

Table 3: MRM Transitions for Fumonisins and Labeled Internal Standard
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Product Collision Product Collision

Compound Precursor lon1 Ener lon 2 Ener Function
P lon (m/z) i i

(m/z) (eV) (m/z) (eV)
FB1 722.4 334.4 40 352.4 35 Quantification
FB2 706.4 336.4 40 318.4 40 Quantification
Fumonisin 740.4 352.4 40 370.4 35 Internal
B2-13C34 Standard

The mass spectrometer should be operated in dynamic multiple reaction monitoring (IMRM) mode to
maximize sensitivity and specificity. Dwell times should be optimized to ensure at least 15 data points across

each chromatographic peak [5] [6].

Quantification Methods and Data Processing

Calibration Curve Preparation

The stable isotope dilution assay requires preparation of calibration standards in the same matrix as samples:

e Prepare a matrix-matched calibration curve by spiking blank matrix extract with native fumonisin
standards (FB1, FB2) across an appropriate concentration range (e.g., 1-1000 ng/mL).

¢ Add a fixed amount of Fumonisin B2-13C34 (e.g., 100 pL of 1 pg/mL solution) to each calibration
level.

e Process calibration standards through the entire sample preparation procedure alongside analytical
samples.
e Use at least six calibration levels plus a blank to establish the calibration curve.

The calibration curve is constructed by plotting the peak area ratio (native fumonisin/labeled internal
standard) against the concentration of native fumonisin. Linear regression with 1/x weighting typically

provides the best fit for fumonisin analysis over a wide concentration range [6].

Quantification Calculations
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The concentration of fumonisins in samples is calculated using the following equation:
[ C_{sample} =\frac{R_{sample} - b}{m} \times D ]

Where:

( C_{sample}) = fumonisin concentration in sample (ng/qg)

(R_{sample}) = peak area ratio (native fumonisin/Fumonisin B2-13C34) in sample
( b) = y-intercept of calibration curve

(m) = slope of calibration curve

( D) = dilution factor

The use of Fumeonisin B2-13C34 as internal standard compensates for losses during sample preparation
and matrix effects during ionization, providing accurate quantification even in complex food matrices. For
multi-fumonisin analysis, FB1 and FB2 should be quantified against their own corresponding labeled

internal standards when possible [5] [6].

Experimental Data and Method Performance

Validation Parameters

Extensive method validation is essential to demonstrate reliability for regulatory testing. The following

performance characteristics should be established:

¢ Linearity: Correlation coefficient (r) > 0.995 over the calibrated range

e Accuracy: 85-115% recovery for spiked samples

e Precision: Intra-day and inter-day relative standard deviations (RSD) < 15%

e Limit of Detection (LOD): Typically 0.1-0.5 pg/kg for FB1 and FB2 in food matrices

¢ Limit of Quantification (LOQ): Typically 0.3-1.5 ug/kg, depending on matrix and instrumentation

e Matrix Effects: Assessed by comparing the slope of matrix-matched and solvent-based calibration
curves [4] [6]

The stable isotope dilution approach using Fumonisin B2-13C34 has demonstrated relative standard
deviations of the whole method between 4% and 11% for all analytes in maize, significantly better than

methods without appropriate internal standardization [6].

Table 4: Method Performance Characteristics for Fumonisin Analysis in Maize
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Performance Parameter FB1 FB2 Acceptance Criteria
Linear Range (ng/mL) 1-1000 1-1000 -

Correlation Coefficient (r) >0.998 >0.997 >0.995

Recovery (%) 97-105 95-108 70-120

Intra-day RSD (%) 4.2 5.1 <15

Inter-day RSD (%) 7.8 8.9 <20

LOD (ug/kg) 0.2 0.3 -

LOQ (ug/kg) 0.5 1.0 -

Applications in Food Safety Testing

Regulatory Monitoring

The validated method employing Fumeonisin B2-13C34 is suitable for regulatory enforcement of maximum

limits established by various authorities:

e European Union: Maximum levels for the sum of FB1 and FB2 range from 800 ug/kg in maize-based
foods to 4000 pg/kg in unprocessed maize [5]

¢ United States FDA: Guidance levels for total fumonisins range from 2000 to 4000 pg/kg in maize
products [5]

e Brazil: Maximum levels of 2000-4000 pg/kg for the sum of FB1 and FB2 in maize products [7]

e Tanzania: Maximum tolerable limit of 2000 pg/kg for fumonisins in maize [8]

The method has been successfully applied to various food matrices including dried figs, raisins, dates,

corn, cornmeal, wheat flour, and rice, demonstrating its versatility for surveillance programs [4].

Biomarker and Exposure Studies
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Beyond food monitoring, Fumonisin B2-13C34 plays a crucial role in exposure assessment studies:

e Biomarker Validation: Recent studies have investigated the Sa:So (sphinganine:sphingosine) ratio,
SalP:SolP ratio, and C22-24:C16 ceramide ratio as effect biomarkers of fumonisin exposure in pigs
fed contaminated diets at EU maximum recommended levels [9].

¢ Transplacental Transfer: Analysis of liver and serum samples from stillborns and neonates has
demonstrated the transplacental transfer of fumonisins, highlighting potential developmental risks [7].

¢ Infant Exposure: Studies in Tanzania have assessed fumonisin exposure in infants consuming
maize-based complementary foods, revealing significant exposure levels despite regulatory limits [8].

Troubleshooting and Technical Notes

Common Issues and Solutions

¢ Signal Suppression: If significant signal suppression is observed, additional dilution of the extract or
improved clean-up may be necessary. The internal standard should compensate for suppression, but
extreme suppression (>90%) may affect accuracy.

¢ Poor Chromatography: If peak shape deteriorates, replace the guard column or analytical column,
and ensure mobile phases are freshly prepared. The use of formic acid instead of phosphate buffers
minimizes precipitation issues [4].

¢ Retention Time Shifts: Small fluctuations in mobile phase pH can significantly affect fumonisin
retention. Precisely control mobile phase pH and ensure adequate chromatographic equilibration.

e Low Recovery: Check extraction efficiency by comparing with validated methods. Ensure adequate
extraction time and proper solvent-to-sample ratio.

Quality Control Measures

¢ Process Blanks: Include with each batch to monitor contamination.

e Spiked Recovery Samples: Analyze with each batch to monitor method performance.

¢ Continuing Calibration Verification: Inject mid-level calibration standard periodically during
sequence to monitor instrument stability.

e Control Materials: Include certified reference materials when available.

Visual Workflows and Mechanisms
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The following diagrams illustrate the experimental workflow and mechanism of action of fumonisins that

can be disrupted by these toxins.

Add Fumonisin B2-13C34
Internal Standard

LC-MS/MS Analysis

Data Processing &\nQuantification

Quality Control &\nValidation

Click to download full resolution via product page

Figure 1: Experimental Workflow for Fumonisin Analysis Using Fumonisin B2-13C34 Internal Standard
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Figure 2: Mechanism of Fumonisin Toxicity in Biological Systems

Conclusion

The application of Fumonisin B2-13C34 as an internal standard in stable isotope dilution assays represents
the state-of-the-art approach for accurate quantification of fumonisins in food commodities. This
methodology effectively compensates for matrix effects and extraction losses, providing reliable data for
food safety monitoring and exposure assessment. The comprehensive protocol outlined in this document
enables laboratories to implement robust fumonisin testing methods that meet regulatory requirements and

contribute to protecting public health from these significant mycotoxin contaminants. As analytical
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technologies advance, the integration of stable isotopically labeled standards continues to be essential for

accurate risk assessment of mycotoxins in the global food supply.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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